Product packaging for 4-Methyl-3H-1,2-dithiol-3-one(Cat. No.:CAS No. 3620-10-8)

4-Methyl-3H-1,2-dithiol-3-one

Cat. No.: B13825169
CAS No.: 3620-10-8
M. Wt: 132.2 g/mol
InChI Key: ZEZBRKJABRQMJE-UHFFFAOYSA-N
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Description

4-Methyl-3H-1,2-dithiol-3-one (CAS RN: 3620-10-8) is a sulfur-containing heterocyclic compound of interest in organic and medicinal chemistry research. This compound belongs to a class of 1,2-dithiole derivatives, which are five-membered rings containing two sulfur atoms . While specific biological data for this compound is limited in the public domain, its structural analogs, particularly the 3H-1,2-dithiole-3-thiones, have been extensively studied for their significant pharmacological profiles. These related compounds demonstrate a range of biological activities, including chemopreventive , antioxidant , antitumor, antithrombotic, and radioprotective properties . The 1,2-dithiole-3-thione moiety is a key structural feature in several commercial drugs and investigational agents, such as Oltipraz and Anethole dithiolethione (ADT) . One of the primary mechanisms of action identified for chemoprotective dithiolethiones is the activation of the Nrf2/ARE signaling pathway . This activation leads to the transcriptional induction of a battery of cytoprotective genes, including those encoding for phase II detoxifying enzymes and antioxidant proteins such as NAD(P)H:quinone oxidoreductase 1 (NQO1), glutathione S-transferases (GSTs), and γ-glutamylcysteine synthetase . By upregulating this cellular defense system, these compounds help protect against oxidative and electrophilic stress induced by various toxicants and carcinogens . From a chemistry perspective, 1,2-dithiole derivatives serve as valuable precursors and building blocks in synthetic chemistry. They have been employed in the synthesis of more complex heterocyclic systems, including tetrathiafulvalene vinylogues, which are of interest for developing organic electronic conductors and photoconductive materials . The reactivity of the dithiole ring allows for diverse transformations, such as 1,3-dipolar cycloadditions and ring-opening reactions . This product is intended for research and further chemical characterization in a laboratory setting. It is not for diagnostic or therapeutic use. The provided information is based on the chemical structure and data from closely related compound classes. Specific research applications for this compound itself should be verified through further experimentation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H4OS2 B13825169 4-Methyl-3H-1,2-dithiol-3-one CAS No. 3620-10-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3620-10-8

Molecular Formula

C4H4OS2

Molecular Weight

132.2 g/mol

IUPAC Name

4-methyldithiol-3-one

InChI

InChI=1S/C4H4OS2/c1-3-2-6-7-4(3)5/h2H,1H3

InChI Key

ZEZBRKJABRQMJE-UHFFFAOYSA-N

Canonical SMILES

CC1=CSSC1=O

Origin of Product

United States

Advanced Synthetic Methodologies for 4 Methyl 3h 1,2 Dithiol 3 One

Strategies for Constructing the 1,2-Dithiole-3-one Core

Multiple strategies have been developed to synthesize the 1,2-dithiole-3-one ring system. These methods often begin with the synthesis of the corresponding 3H-1,2-dithiole-3-thione, which is then oxidized to the desired 3-one. Key approaches include the sulfuration of 3-oxoesters, reactions involving alkynes, and transformations of dithiolmalonates. nih.govgrafiati.com

Sulfuration of 3-Oxoesters and Related Precursors

The sulfuration of 3-oxoesters is a widely employed and foundational method for creating the 1,2-dithiole-3-thione skeleton. mdpi.comsmolecule.comresearchgate.netnih.gov This approach typically involves reacting a β-ketoester with a sulfurating agent to form the dithiolethione, which can then be converted to the dithiol-3-one. nih.gov

The choice of sulfurating reagent and reaction conditions is critical for the successful synthesis of 3H-1,2-dithiole-3-thiones from 3-oxoesters. google.com Initially, phosphorus pentasulfide (P₄S₁₀) in solvents like toluene (B28343) or xylene was used, but this often resulted in low to moderate yields. google.comresearchgate.net

A significant advancement was the introduction of Lawesson's Reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide). google.comorganic-chemistry.org In 1979, Pedersen and Lawesson demonstrated that reacting 3-oxoesters with a mixture of Lawesson's reagent and elemental sulfur in refluxing toluene could produce nearly quantitative yields of the corresponding 3H-1,2-dithiole-3-thiones. mdpi.comresearchgate.netnih.gov However, the high equivalent weight of Lawesson's reagent and the need for a full molar equivalent can be disadvantageous. google.com In some cases, particularly with substrates containing a pyrazinyl group, yields with Lawesson's reagent can be as low as 39%. mdpi.comresearchgate.net

To address the limitations of Lawesson's reagent, efforts were made to improve the efficiency of the less expensive P₄S₁₀ . mdpi.com It was found that reacting 2-(aryl)-3-oxo-3-(aryl)propanoates with P₄S₁₀ in refluxing toluene gave acceptable yields. mdpi.comresearchgate.net

A superior method was later developed by Curphey, which involves a combination of P₄S₁₀, elemental sulfur, and hexamethyldisiloxane (B120664) (HMDO). mdpi.comresearchgate.netresearchgate.net This mixture was found to be more effective than Lawesson's reagent in several trials and generally provided higher yields of dithiolethiones. google.com For instance, the synthesis of 5-methyl-3H-1,2-dithiole-3-thione from ethyl acetoacetate (B1235776) demonstrated the high-yield nature of this procedure. google.com The addition of elemental sulfur up to one gram atom per mole of 3-oxoester had a beneficial effect on the yield. google.com

Table 1: Comparison of Thionation Reagents for 3-Oxoester Conversion

Reagent/System Advantages Disadvantages
P₄S₁₀ Inexpensive. mdpi.com Often gives low to moderate yields; requires high temperatures. google.comresearchgate.netorganic-chemistry.org
Lawesson's Reagent Generally provides good to excellent yields under mild conditions. organic-chemistry.org High cost and equivalent weight. google.com Yields can be low for certain substrates. mdpi.com
P₄S₁₀ / S₈ / HMDO Superior yields compared to Lawesson's reagent in many cases; simplifies workup. mdpi.comgoogle.comresearchgate.net Not universally superior; yield improvement may not be seen for all substrates (e.g., oltipraz (B1677276) synthesis). google.com

Additives play a crucial role in optimizing the sulfuration of 3-oxoesters. Hexamethyldisiloxane (HMDO) has proven to be a particularly effective additive when used with P₄S₁₀ and sulfur. mdpi.comekb.eg The addition of HMDO not only significantly increases the yield of the dithiolethione but also simplifies the reaction workup. mdpi.comgoogle.com

The proposed role of HMDO is to convert highly electrophilic phosphorus byproducts into harmless silylated phosphates, thereby minimizing side reactions and increasing the yield of the desired thionation product. mdpi.comresearchgate.net It has been observed that approximately four equivalents of HMDO are consumed per equivalent of P₄S₁₀. mdpi.com The combination of P₄S₁₀ and HMDO has been shown to efficiently convert esters, lactones, amides, and ketones into their corresponding thio-derivatives. researchgate.netacs.org

Synthesis from Alkynes and Dithiocarboxylates

An alternative route to the 1,2-dithiole-3-thione core involves the use of terminal alkynes. mdpi.comresearchgate.net In a one-pot procedure, terminal alkynes are first deprotonated with a strong base like butyllithium (B86547) (BuLi). mdpi.com Subsequent treatment with carbon disulfide leads to the formation of alkynyldithiocarboxylates. mdpi.com These intermediates are then reacted with elemental sulfur, and upon acidic workup, yield 4-mercapto-5-substituted 3H-1,2-dithiole-3-thiones. mdpi.comresearchgate.net If the reaction is quenched with an alkylating agent such as methyl iodide instead of an acid, the corresponding stable 4-methylthio derivatives can be isolated in similar yields. mdpi.comresearchgate.net

Interestingly, the addition of isopropylamine (B41738) instead of acid can stop the reaction at the formation of 5-substituted 1,2-dithiole-3-thiones, providing a convenient method for their synthesis. mdpi.comnih.gov

Transformation of Dithiolmalonates and Related α-Enolic Dithioesters

Dithiolmalonic esters and related α-enolic dithioesters serve as versatile precursors for 3H-1,2-dithiole-3-thiones. mdpi.comresearchgate.net Treating dialkyl malonates with a mixture of elemental sulfur and P₄S₁₀ in refluxing xylene yields 4-substituted 5-alkylthio-3H-1,2-dithiole-3-thiones. mdpi.com The presence of a 2-mercaptobenzothiazole/ZnO mixture as a catalyst is often essential for this reaction to proceed successfully. mdpi.comresearchgate.net

When dithiolmalonic esters are reacted with P₄S₁₀, 5-alkylthio-3H-1,2-dithiole-3-thiones are formed. mdpi.com Using Lawesson's reagent as the sulfurating agent in this transformation has been shown to result in better yields of the dithiolethiones. mdpi.comresearchgate.netconicet.gov.ar

Miscellaneous Synthetic Approaches to the 3H-1,2-Dithiol-3-one Ring System

Other less common but notable methods for constructing the 3H-1,2-dithiole-3-one ring exist. For example, the parent 3H-1,2-dithiole-3-thione can be synthesized by heating malonodialdehyde dimethylacetal with a mixture of elemental sulfur and P₄S₁₀ in pyridine. mdpi.com Another approach involves the thermolysis of dipropyl polysulfides at high temperatures (350 °C), which produces the parent dithiolethione in moderate yield, though it is accompanied by the evolution of gaseous byproducts. mdpi.comcolab.ws

The conversion of the synthesized 3H-1,2-dithiole-3-thione to the final 3H-1,2-dithiol-3-one is typically achieved through oxidation. A common and effective method for this transformation is the use of mercuric acetate (B1210297) (Hg(OAc)₂) in a mixture of acetone (B3395972) and glacial acetic acid, which often proceeds with very high yields. nih.govresearchgate.net

Table 2: Summary of Synthetic Strategies for the 1,2-Dithiole-3-one Core

Precursor Type Reagents & Conditions Product Type Reference(s)
3-Oxoester P₄S₁₀ / S₈ / HMDO, reflux 3H-1,2-Dithiole-3-thione mdpi.comgoogle.comresearchgate.net
3-Oxoester Lawesson's Reagent / S₈, reflux in toluene 3H-1,2-Dithiole-3-thione mdpi.comresearchgate.netnih.gov
Terminal Alkyne 1. BuLi; 2. CS₂; 3. S₈; 4. H⁺ 4-Mercapto-5-substituted-3H-1,2-dithiole-3-thione mdpi.comresearchgate.net
Dithiolmalonic Ester Lawesson's Reagent 5-Alkylthio-3H-1,2-dithiole-3-thione mdpi.comresearchgate.netconicet.gov.ar
3H-1,2-Dithiole-3-thione Hg(OAc)₂, Acetone/Acetic Acid 3H-1,2-Dithiol-3-one nih.govresearchgate.net

Regioselective Introduction of the 4-Methyl Substituent

The regioselective introduction of the methyl group at the 4-position of the 3H-1,2-dithiol-3-one ring is a critical step in the synthesis of the target compound. This is most commonly achieved through the selection of an appropriately substituted precursor, typically a β-ketoester, which dictates the final substitution pattern of the heterocyclic ring.

One of the most prevalent methods for the synthesis of 1,2-dithiole-3-thiones involves the sulfuration of 3-oxoesters. mdpi.comnih.gov The synthesis of 4,5-dimethyl-1,2-dithiole-3-thione, a close analog of the target compound, has been successfully accomplished starting from ethyl 2-methylacetoacetate, demonstrating the principle of precursor-directed regioselectivity. nih.gov In this approach, the methyl group at the C2 position of the acetoacetate derivative directly corresponds to the methyl group at the C4 position of the resulting dithiolethione.

A prominent example that directly illustrates the regioselective synthesis of a 4-methyl substituted dithiolethione is the preparation of Oltipraz (4-methyl-5-pyrazinyl-3H-1,2-dithiol-3-one). The synthesis of Oltipraz typically begins with the condensation of methyl pyrazine-2-carboxylate (B1225951) and methyl propionate (B1217596) in the presence of a strong base to yield methyl 2-methyl-3-(pyrazin-2-yl)-3-oxopropionate. google.com This β-ketoester, which contains the pyrazinyl group at C3 and the desired methyl group at C2, is then subjected to thionation.

The thionation step is crucial and various reagents have been employed. A mixture of Lawesson's reagent and elemental sulfur in refluxing toluene is a classic method for this transformation. mdpi.comnih.gov However, modifications have been developed to improve yields and simplify purification. A highly efficient procedure involves the use of a combination of phosphorus pentasulfide (P₄S₁₀) and hexamethyldisiloxane (HMDO). nih.govnih.gov The addition of HMDO has been shown to significantly increase the yield of the dithiolethione and simplify the workup process. nih.gov A patent for the synthesis of Oltipraz describes the reaction of methyl 2-methyl-3-(pyrazin-2-yl)-3-oxopropionate with phosphorus pentasulfide in a mixed solvent system of toluene and xylene, which allows for a higher reflux temperature, thereby increasing the reactivity of the thionating agent and improving the reaction efficiency. google.com

The following table summarizes key findings in the regioselective synthesis of 4-methyl substituted 1,2-dithiole-3-thiones.

Starting MaterialThionation ReagentSolventProductYieldReference
Ethyl 2-methylacetoacetateP₄S₁₀, S₈, HMDOToluene4,5-Dimethyl-1,2-dithiole-3-thione82% nih.gov
Methyl 2-methyl-3-(pyrazin-2-yl)-3-oxopropionateP₂S₅Toluene/XyleneOltiprazNot specified google.com
2-(Aryl)-3-oxo-3-(aryl)propanoatesP₄S₁₀Toluene4-Aryl-5-aryl-3H-1,2-dithiole-3-thionesAcceptable nih.gov

Green Chemistry Principles in 4-Methyl-3H-1,2-dithiol-3-one Synthesis

The application of green chemistry principles to the synthesis of this compound and related compounds aims to reduce the environmental impact by minimizing waste, using safer reagents and solvents, and improving energy efficiency.

Solvent-Free and Alternative Solvent Systems:

A significant advancement in the green synthesis of 1,2-dithiole-3-thiones involves the use of solvent-free reaction conditions. For instance, the reaction of α-enolic dithioesters with elemental sulfur in the presence of indium(III) chloride (InCl₃) at 90 °C under solvent-free conditions has been shown to produce 3H-1,2-dithiole-3-thiones in good to excellent yields. mdpi.com This method offers advantages in terms of reduced solvent waste and simplified product isolation. The use of eco-friendly solvents is another key aspect of green chemistry. Research on the synthesis of other heterocyclic compounds has demonstrated the feasibility of using water or ethanol (B145695) as reaction media, which are significantly less toxic and more environmentally benign than traditional chlorinated or aromatic solvents. ekb.eg

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool in green chemistry for accelerating organic reactions. The application of microwave-assisted synthesis has been reported for the rapid and efficient preparation of 5-(4-methoxyphenyl)-3H-1,2-dithiole-3-thione (anethole dithiolethione) from anethole (B165797) and elemental sulfur. researchgate.net This method dramatically reduces the reaction time from several hours to just 10 minutes, leading to improved yields and the avoidance of undesirable by-products often associated with conventional heating methods. researchgate.net Similar microwave-assisted protocols could be adapted for the synthesis of this compound, offering a more energy-efficient and faster route to the target compound.

Catalyst-Free and Efficient Catalytic Systems:

Developing catalyst-free reactions or employing highly efficient and recyclable catalysts aligns with the principles of green chemistry. The synthesis of certain 1,2-dithioles has been achieved in the absence of any catalyst or additive, utilizing molecular oxygen as a green oxidant. nih.gov In the context of the thionation step, while reagents like Lawesson's reagent and P₄S₁₀ are effective, they are often used in stoichiometric amounts, generating significant waste. The development of catalytic thionation methods would represent a major step forward. Furthermore, the use of a mixed solvent system of toluene and xylene in the synthesis of Oltipraz, as mentioned in a patent, can be viewed as a process optimization strategy that enhances reaction efficiency, a key tenet of green chemistry. google.com

The following table highlights some green chemistry approaches applicable to the synthesis of 1,2-dithiole-3-thiones.

Green Chemistry ApproachSpecific MethodAdvantagesReference
Solvent-Free SynthesisReaction of α-enolic dithioesters with S₈/InCl₃Reduced solvent waste, simplified workup mdpi.com
Microwave-Assisted SynthesisSynthesis of anethole dithiolethione from anethole and sulfurDrastically reduced reaction time, improved yield, fewer by-products researchgate.net
Use of Green OxidantCatalyst- and additive-free synthesis using O₂Avoids toxic and heavy-metal catalysts nih.gov
Process OptimizationUse of high-boiling mixed solvents (toluene/xylene)Increased reaction temperature and efficiency google.com

Spectroscopic and Advanced Structural Elucidation of 4 Methyl 3h 1,2 Dithiol 3 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Conformation

NMR spectroscopy is an indispensable tool for elucidating the precise structure of 4-Methyl-3H-1,2-dithiol-3-one. Through one-dimensional (¹H and ¹³C) and two-dimensional experiments, a complete picture of the proton and carbon framework can be assembled.

The ¹H NMR spectrum of this compound is expected to display two distinct signals corresponding to the two types of protons in the molecule.

Methyl Group (-CH₃): The three protons of the methyl group attached to the C4 position of the dithiolone ring are chemically equivalent. They are anticipated to appear as a sharp singlet in the spectrum. Given their position on a carbon-carbon double bond, their chemical shift (δ) is predicted to be in the range of 2.0–2.5 ppm. This downfield shift, compared to an aliphatic methyl group, is due to the sp² hybridization of the carbon atom it is attached to.

Ring Proton (=CH-): The single proton at the C5 position is a vinylic proton within the heterocyclic ring. Its chemical environment is influenced by the adjacent sulfur atom and the conjugated system of the ring. Consequently, it is expected to resonate significantly downfield, likely in the region of 6.0–7.5 ppm, appearing as a singlet as there are no adjacent protons to couple with.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound
Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
Methyl Protons (4-CH₃)2.0 - 2.5Singlet (s)
Vinylic Proton (H-5)6.0 - 7.5Singlet (s)

The proton-decoupled ¹³C NMR spectrum provides information on the carbon skeleton of the molecule, with four distinct signals expected for the four carbon atoms of this compound.

Carbonyl Carbon (C3): The carbon of the ketone group (C=O) is the most deshielded carbon in the molecule due to the strong electronegativity of the oxygen atom. Its resonance is expected to appear far downfield, typically in the range of δ 180–190 ppm. For comparison, the carbonyl carbon in similar 4,5-disubstituted-3H-1,2-dithiol-3-ones has been observed around 183 ppm mdpi.com.

Olefinic Carbons (C4 & C5): The two sp²-hybridized carbons of the double bond within the ring will resonate in the typical vinylic region. C4, being substituted with the methyl group, and C5, bonded to a proton, will have distinct chemical shifts. These are predicted to fall within the δ 120–150 ppm range.

Methyl Carbon (-CH₃): The sp³-hybridized carbon of the methyl group is the most shielded carbon and will appear at the highest field (lowest ppm value), typically in the range of δ 15–25 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C3 (C=O)180 - 190
C4 (-C(CH₃)=)120 - 150
C5 (=CH-)120 - 150
4-CH₃15 - 25

To unambiguously assign the predicted ¹H and ¹³C signals and confirm the molecular connectivity, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, no cross-peaks would be expected in the COSY spectrum, as the methyl protons and the vinylic H-5 proton are separated by four bonds and would not exhibit significant scalar coupling. This lack of correlation is in itself a key piece of structural information.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons directly to the carbons they are attached to (one-bond C-H coupling). mdpi.com For this molecule, it would show a clear cross-peak connecting the methyl proton signal (δ ~2.0-2.5 ppm) to the methyl carbon signal (δ ~15-25 ppm). A second cross-peak would link the vinylic H-5 proton signal (δ ~6.0-7.5 ppm) to the C5 carbon signal (δ ~120-150 ppm). This confirms which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals longer-range correlations between protons and carbons over two to three bonds (²J_CH and ³J_CH). mdpi.com The HMBC spectrum would be crucial for piecing together the entire molecular framework. Expected key correlations include:

The methyl protons (4-CH₃) correlating to both the C4 and C5 carbons.

The vinylic proton (H-5) correlating to the C4 carbon and, importantly, to the C3 carbonyl carbon. This ³J_CH correlation would definitively place the proton at the C5 position adjacent to the carbonyl group.

Mass Spectrometry for Molecular Weight and Fragmentation Pathways

Mass spectrometry is used to determine the molecular weight and elemental formula of the compound and to gain structural information from its fragmentation pattern upon ionization.

High-Resolution Mass Spectrometry provides a highly accurate mass measurement of the molecular ion. For this compound, the molecular formula is C₄H₄OS₂. HRMS would be used to confirm this elemental composition by matching the experimentally measured mass to the calculated exact mass.

Calculated Exact Mass: 131.97546 Da

An experimental HRMS value matching this calculated mass to within a few parts per million (ppm) would provide unequivocal confirmation of the compound's elemental formula.

In Electron Ionization Mass Spectrometry (EI-MS), the molecule is ionized to form a molecular ion (M⁺˙), which then undergoes fragmentation. The resulting pattern of fragment ions is a molecular fingerprint that helps validate the proposed structure. The molecular ion peak for this compound would be expected at a mass-to-charge ratio (m/z) of 132.

Key fragmentation pathways for heterocyclic ketones often involve the loss of small, stable neutral molecules like carbon monoxide (CO). libretexts.orgmsu.edu Cleavage of the relatively weak S-S bond is also a common fragmentation pathway in dithiole compounds.

Proposed Key Fragmentations:

[M - CO]⁺˙: Loss of a carbon monoxide molecule (28 Da) from the molecular ion would result in a fragment ion at m/z 104. This is often a prominent peak for cyclic ketones.

[M - S]⁺˙ and [M - S₂]⁺˙: Loss of one or both sulfur atoms could lead to fragment ions.

Ring Cleavage: Fragmentation of the dithiolone ring could produce various smaller ions. For instance, cleavage could lead to the formation of a stable acylium ion.

Table 3: Predicted Major Ions in the Mass Spectrum of this compound
m/zProposed IdentityDescription
132[C₄H₄OS₂]⁺˙Molecular Ion (M⁺˙)
104[C₃H₄S₂]⁺˙Loss of carbon monoxide (CO) from M⁺˙
89[C₃H₅S]⁺Possible fragment after loss of COS
57[C₃H₅O]⁺ or [C₂HS]⁺Acylium or other fragment ions from ring cleavage

This combined spectroscopic approach provides a comprehensive and definitive structural characterization of this compound, forming the basis for any further investigation into its chemical reactivity and properties.

X-ray Crystallography for Solid-State Molecular Structure and Crystal Packing

Research on 4-acyl-1,2-dithiole-3-thione S-oxides, which share the core dithiole ring, reveals key structural features that are likely conserved. rsc.org For instance, the X-ray structure of a 6,6-dimethyl derivative of a benzodithiolone S-oxide showed that the dithiole ring itself is planar. rsc.org This planarity is a common feature in such heterocyclic systems, contributing to their stability. vulcanchem.commdpi.com In another related structure, 5-anilino-4-chloro-3H-1,2-dithiol-3-one, the S-S bond length was determined to be 2.061(2) Å, and the two rings in the molecule (dithiol and phenyl) were found to subtend a dihedral angle of 51.9 (7)°. researchgate.net

In the absence of direct data for the title compound, analysis of similar structures, such as substituted 1,2-dithiolo[3,4-b]pyridines, has been confirmed by X-ray diffraction, underscoring the reliability of this method for elucidating complex heterocyclic frameworks. mdpi.commdpi.com The crystal packing in such molecules is often stabilized by a network of intermolecular interactions, including hydrogen bonds and π–π stacking. researchgate.net For example, in 5-anilino-4-chloro-3H-1,2-dithiol-3-one, hydrogen-bonding and π–π stacking contacts with a centroid-centroid distance of 3.927(2) Å link the molecules into a three-dimensional network. researchgate.net It is reasonable to infer that this compound would exhibit similar structural characteristics, including a planar dithiole ring and specific packing arrangements influenced by intermolecular forces.

Table 1: Crystallographic Data for a Related Dithiolone Derivative (5-Anilino-4-chloro-3H-1,2-dithiol-3-one)

ParameterValueReference
S-S Bond Length2.061(2) Å researchgate.net
Dihedral Angle (between rings)51.9(7)° researchgate.net
π–π Stacking Distance3.927(2) Å researchgate.net

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Spectroscopic methods are essential for identifying functional groups and understanding the electronic properties of molecules.

Infrared (IR) Spectroscopy provides information about the vibrational modes of molecules, allowing for the identification of specific functional groups. mdpi.com For this compound, the most characteristic absorption would be from the carbonyl (C=O) group. Saturated ketones typically show a strong C=O stretching vibration band around 1715 cm⁻¹. mdpi.com In related 1,2-dithiol-3-one derivatives, this peak is observed in the region of 1631-1648 cm⁻¹. mdpi.com For instance, the IR spectrum of 5,5′-(piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one) shows a strong C=O absorption at 1648 cm⁻¹. mdpi.com Other expected absorptions for this compound would include C-H stretching from the methyl group and the dithiole ring, typically in the 2850-3100 cm⁻¹ range, and C-S bond stretching at lower wavenumbers. ekb.eg The absence of a broad O-H stretch around 3300 cm⁻¹ or a C=S stretch (around 1150 cm⁻¹) would confirm the ketone functionality and distinguish it from its alcohol or thione analogues. ekb.eg

Ultraviolet-Visible (UV-Vis) Spectroscopy probes the electronic transitions within a molecule. rsc.org The absorption of UV or visible light promotes electrons from a lower energy orbital to a higher energy one. rsc.org The UV-Vis spectrum of 5-(1-butylthio)-3H-1,2-dithiole-3-one, a related compound, shows minimal changes with solvent polarity, suggesting stable electronic transitions. researchgate.net In contrast, its thione analogue exhibits significant solvatochromism. researchgate.net The spectrum of a 4-acyl-1,2-dithiole-3-thione derivative was noted to be quite similar to that of the simple 4-methyl-1,2-dithiol-3-one. rsc.org Generally, 1,2-dithiole (B8566573) systems exhibit characteristic absorptions due to π → π* and n → π* transitions. researchgate.net For 1,2-dithiole-3-thione precursors, absorption maxima have been observed around 333 nm and 446 nm. canterbury.ac.nz For the 'one' derivatives, the electronic transitions would involve the carbonyl group's non-bonding electrons (n → π) and the conjugated system's π electrons (π → π).

Table 2: Spectroscopic Data for this compound and Related Compounds

TechniqueCompoundCharacteristic Peak/Wavelength (λmax)Reference
IR5,5′-(piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one)1648 cm⁻¹ (C=O) mdpi.com
IR4-chloro-5-piperazin-1-yl-3H-1,2-dithiol-3-one1631 cm⁻¹ (C=O) mdpi.com
UV-Vis1,2-dithiole precursors (thione)333 nm, 446 nm canterbury.ac.nz

Chemical Reactivity and Reaction Mechanisms of 4 Methyl 3h 1,2 Dithiol 3 One

Electrophilic and Nucleophilic Reactivity of the Dithiolone Ring

The 3H-1,2-dithiol-3-one ring system exhibits both electrophilic and nucleophilic characteristics, making it a versatile participant in a range of chemical reactions. The aromatic nature of the conjugated 1,2-dithiole (B8566573) ring influences its reactivity. canterbury.ac.nz

Electrophilic Sites: The carbon atoms of the dithiolone ring, particularly C3 (the carbonyl carbon) and C5, are notable electrophilic centers. The C5 position is susceptible to nucleophilic attack, a reactivity pattern observed in related dithiole systems. For instance, studies on 4-phenyl-1,2-dithiole-3-thione show that it reacts with active methylene (B1212753) nitriles via an initial nucleophilic attack at the C5 position of the dithiole ring. researchgate.net Similarly, 5-chloro-substituted 3H-1,2-dithiol-3-ones demonstrate reactivity towards nucleophiles at this position. researchgate.net This suggests that the C5 carbon in 4-Methyl-3H-1,2-dithiol-3-one is also an active site for nucleophilic substitution or addition reactions.

Nucleophilic Sites: The sulfur atoms, with their available lone pairs of electrons, confer nucleophilic properties to the ring. canterbury.ac.nz These sites can react with a variety of electrophilic reagents. canterbury.ac.nz The carbonyl oxygen also possesses lone pairs and can act as a nucleophilic center, for example, in protonation reactions under acidic conditions.

Table 1: Reactivity of the 1,2-Dithiol-3-one Ring
Ring Position/AtomReactivity TypeReactant TypeObserved/Inferred ReactionSource
C3 (Carbonyl)ElectrophilicNucleophiles (e.g., Grignard reagents, reducing agents)Addition to carbonylInferred
C5ElectrophilicNucleophiles (e.g., amines, active methylene compounds)Nucleophilic attack/substitution researchgate.netresearchgate.net
S1, S2NucleophilicElectrophiles (e.g., alkylating agents, carbenes)Alkylation, S-S bond insertion canterbury.ac.nzacs.org
C=O (Oxygen)NucleophilicAcids/Proton sourcesProtonationInferred

Transformations Involving the Sulfur Atoms

The two adjacent sulfur atoms in the 1,2-dithiol-3-one ring are central to its unique reactivity, participating in both oxidative and reductive transformations.

Oxidation Pathways and Mechanisms

While direct oxidation studies on this compound are not extensively documented, the reactivity of related dithiolethiones provides significant insights. The sulfur atoms in the dithiole ring are susceptible to oxidation. It is known that dithiolethiones can generate reactive oxygen species (ROS) like superoxide (B77818) and hydrogen peroxide through thiol-dependent mechanisms. vulcanchem.comthegoodscentscompany.com This process is believed to be relevant to their biological activities. thegoodscentscompany.com The generation of ROS points to an oxidative pathway involving the sulfur-containing ring. vulcanchem.comthegoodscentscompany.com Furthermore, related sulfur heterocycles can be oxidized to form sulfoxides and sulfones, and it is plausible that the sulfur atoms in the dithiolone ring could undergo similar transformations with appropriate oxidizing agents.

Reductive Processes

The disulfide bond (S1-S2) is a key reactive site under reducing conditions. Treatment of 1,2-dithiole derivatives with reducing agents like sodium borohydride (B1222165) can lead to the reductive cleavage of the S-S bond. canterbury.ac.nznih.gov This cleavage opens the heterocyclic ring, forming a reactive acyclic intermediate. canterbury.ac.nznih.gov This intermediate can then be trapped or undergo further reactions, such as cyclization, to form new heterocyclic systems. canterbury.ac.nz Studies on various dithiolethiones have demonstrated that they undergo reductive cleavage in the presence of reductants like thiols or sodium borohydride. nih.gov This process is reversible; in the absence of a trapping agent and upon introduction of oxygen, the dithiolethione ring can reform. nih.gov

Reactions at the Carbonyl Group

The carbonyl group at the C3 position is a primary site for a variety of chemical transformations. The conversion of 1,2-dithiole-3-thiones into their corresponding 1,2-dithiol-3-one analogs is a well-established reaction, often accomplished using reagents like mercuric acetate (B1210297). asm.org This highlights the stability and accessibility of the ketone functionality.

Reactions typical of ketones are expected to occur at this position. Nucleophilic addition is a principal reaction pathway, where nucleophiles attack the electrophilic carbonyl carbon. For instance, Grignard reagents have been shown to react with 5-chloro-3H-1,2-dithiol-3-ones, leading to ring cleavage. Reduction of the carbonyl group to a secondary alcohol using hydride reagents like sodium borohydride is also a feasible transformation, although this may compete with the reductive cleavage of the disulfide bond. canterbury.ac.nz

Ring-Opening and Ring-Transformation Reactions

The 1,2-dithiol-3-one skeleton can undergo significant structural changes through ring-opening and ring-transformation reactions, often initiated by nucleophilic attack or reduction.

As mentioned, reductive cleavage of the S-S bond provides a key pathway for ring-opening. canterbury.ac.nz The resulting acyclic intermediate is versatile and can be used to construct different heterocyclic systems. For example, researchers have demonstrated that the reductive cleavage of 1,2-dithiole derivatives with sodium borohydride, followed by intramolecular cyclization, can yield 1,3-thiazine-4-thiones. canterbury.ac.nz

Ring-opening can also be initiated by nucleophilic attack at the C5 position. researchgate.net In the case of 4-phenyl-1,2-dithiole-3-thione, reaction with α,β-unsaturated nitriles leads to a ring-opening, ring-closure sequence to afford thiopyrano[2,3-b]pyrane derivatives. researchgate.net Furthermore, 1,3-dipolar cycloaddition reactions are a hallmark of the related 1,2-dithiole-3-thiones, which can lead to diverse heterocyclic systems through the replacement of one or both sulfur atoms. mdpi.comresearchgate.net Similar cycloaddition pathways may be accessible for this compound, potentially leading to formal [4+4] or [4+2] cycloaddition products under specific conditions. rsc.org

Table 2: Ring-Opening and Transformation Reactions
Initial ReactionReagent/ConditionIntermediateFinal Product ClassSource
Reductive S-S cleavageSodium borohydrideAcyclic dithiol1,3-Thiazines canterbury.ac.nz
Nucleophilic attack at C5α,β-Unsaturated nitrilesOpen-chain speciesThiopyrano[2,3-b]pyranes researchgate.net
CycloadditionHexahydro-1,3,5-triazines-Six- and eight-membered N-heterocycles rsc.org

Mechanistic Insights from Kinetic Studies

Kinetic studies on the reactions of 1,2-dithiole derivatives provide valuable mechanistic information. The reaction of dithiolethiones with thiols, a process involving reductive cleavage of the disulfide bond, has been a subject of kinetic analysis. nih.gov These studies help to understand the rate at which the ring opens and generates reactive intermediates.

In the context of their biological activity as enzyme inhibitors, the kinetics of interaction are crucial. For example, potent 5-chlorinated 1,2-dithiol-3-one inhibitors of the bacterial enzyme FabH were found to be most effective after a preincubation period with the enzyme, suggesting a slow dissociation and possibly a covalent modification mechanism. asm.org In contrast, analogs lacking the 5-chloro substituent were weaker inhibitors and did not require preincubation, indicating a more readily reversible binding. asm.org These findings underscore the importance of substituents on the dithiolone ring in dictating the kinetics and mechanism of interaction with biological nucleophiles. While specific kinetic data for this compound are scarce, these studies on related compounds provide a framework for understanding its potential reaction dynamics. acs.org

Theoretical and Computational Investigations of 4 Methyl 3h 1,2 Dithiol 3 One

Electronic Structure Elucidation using Density Functional Theory (DFT) and Ab Initio Methods

Density Functional Theory (DFT) and ab initio calculations are cornerstone methods for investigating the electronic structure of molecules. researchgate.netscribd.comresearchgate.net These quantum mechanical approaches allow for the precise calculation of a molecule's geometric and electronic properties. vulcanchem.com For derivatives of 1,2-dithiol-3-one, methods like Hartree-Fock (HF) and DFT, particularly with the B3LYP functional and a 6-311++G(d,p) basis set, have been successfully applied to determine properties such as net charges, bond lengths, dipole moments, and heats of formation. vulcanchem.com Such studies provide a foundational understanding of the electron distribution and energy landscape of these molecules.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and kinetic stability. researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap generally implies higher stability and lower chemical reactivity. researchgate.net

For the parent compound, 3H-1,2-dithiol-3-one, DFT calculations have been performed to determine these values. These calculations serve as a baseline to understand the electronic effects of the methyl group in 4-Methyl-3H-1,2-dithiol-3-one. The energy of the HOMO is associated with the molecule's ionization potential, while the LUMO's energy relates to its electron affinity. These parameters are fundamental in predicting how the molecule will interact with other chemical species.

Table 1: Calculated Electronic Properties for 3H-1,2-dithiol-3-one using DFT/B3LYP/6-311++G(d,p) (Data adapted from studies on 1,2-dithiole-3-one derivatives. vulcanchem.com)

Parameter Value (eV)
EHOMO -6.89
ELUMO -2.54
Energy Gap (ΔE) 4.35

Molecular Electrostatic Potential (MESP) Mapping

The Molecular Electrostatic Potential (MESP) provides a visual representation of the charge distribution around a molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). This mapping is invaluable for predicting sites susceptible to electrophilic and nucleophilic attack. vulcanchem.com In MESP maps, regions of negative potential, typically colored red, indicate areas with a high electron density, such as those around lone pairs of electronegative atoms like oxygen and sulfur, making them attractive to electrophiles. Conversely, regions of positive potential, often colored blue, signify electron-deficient areas, usually around hydrogen atoms, which are prone to nucleophilic attack.

For 1,2-dithiole-3-one derivatives, MESP analysis reveals that the most negative potential is concentrated around the carbonyl oxygen atom, identifying it as a primary site for electrophilic interaction. vulcanchem.com The sulfur atoms of the dithiole ring also contribute to the negative potential landscape. The positive potential is generally distributed around the hydrogen atoms of the ring and its substituents. This detailed charge topography is crucial for understanding intermolecular interactions, including hydrogen bonding.

Quantum Chemical Descriptors and Structure-Activity Relationships (QSAR) for Related Dithiole Systems (excluding pharmacological specifics)

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate a molecule's structural or physicochemical properties with its activity. These models are instrumental in predicting the properties of new compounds. In the context of dithiole systems, DFT-based quantum chemical descriptors are extensively used to develop QSAR models.

For a series of 1,2-dithiole-3-thione derivatives, which are structurally analogous to this compound, several quantum chemical descriptors have been calculated and correlated with their activity as inducers of quinone reductase. These descriptors include:

EHOMO and ELUMO: Energies of the frontier molecular orbitals.

Energy Gap (ΔE): The difference between ELUMO and EHOMO.

Net Atomic Charges (Q): The charge distribution on specific atoms, such as the carbons at positions 4 and 5 of the dithiole ring.

Hardness (η) and Softness (S): Global reactivity indices derived from HOMO and LUMO energies.

Electrophilicity Index (ω): A measure of a molecule's ability to accept electrons.

Multiple Linear Regression (MLR) is often employed to establish a mathematical relationship between these descriptors and the observed activity. For instance, a QSAR model for 1,2-dithiole-3-thione derivatives found a strong correlation between their biological activity and descriptors like the HOMO-LUMO energy gap and the net charges on the C4 and C5 atoms.

Table 2: Key Quantum Chemical Descriptors Used in QSAR Studies of Dithiole Derivatives (Based on methodologies applied to 1,2-dithiole-3-thione systems. vulcanchem.com)

Descriptor Symbol Significance
Highest Occupied Molecular Orbital Energy EHOMO Electron-donating ability
Lowest Unoccupied Molecular Orbital Energy ELUMO Electron-accepting ability
HOMO-LUMO Energy Gap ΔE Chemical stability and reactivity
Dipole Moment μ Polarity and intermolecular interactions
Global Hardness η Resistance to change in electron distribution
Electrophilicity Index ω Propensity to accept electrons
Net Atomic Charge Q Local reactivity sites

Reaction Mechanism Modeling and Transition State Analysis

Computational chemistry plays a pivotal role in elucidating reaction mechanisms by modeling the potential energy surface of a chemical reaction. This involves identifying reactants, products, intermediates, and, crucially, the transition states that connect them. Analysis of the transition state structure and its associated energy barrier (activation energy) provides a quantitative understanding of the reaction's feasibility and rate.

While specific reaction mechanism studies for this compound are not extensively documented in readily available literature, the general reactivity of the 1,2-dithiole-3-one core can be inferred. For example, reactions involving nucleophilic attack at the carbonyl carbon or electrophilic addition to the sulfur atoms are plausible pathways. Computational modeling of such reactions would involve locating the transition state structure for the proposed step. Frequency calculations are then performed to confirm that the transition state is a first-order saddle point on the potential energy surface, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate. Such analyses have been applied to understand the mechanisms of various reactions in solution for other organosulfur compounds.

Conformation Analysis and Stereochemical Predictions

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a molecule like this compound, the primary focus of conformational analysis would be the orientation of the methyl group relative to the dithiole ring.

Derivatives and Analogues of 4 Methyl 3h 1,2 Dithiol 3 One

Conjugation Strategies and Hybrid Structures

Fusing the 1,2-dithiole (B8566573) ring with other cyclic systems is a common strategy to create conjugated and hybrid structures. These modifications can significantly alter the electronic properties and molecular architecture of the parent compound.

One approach involves the synthesis of benzo-fused analogues. For instance, substituted 3H-benzo nih.govresearchgate.netdithiole-3-thiones can be prepared by treating 2-bromobenzaldehydes with potassium sulfide. nih.gov This creates a rigid, planar system where the dithiole ring is conjugated with a benzene (B151609) ring.

More complex hybrid structures can be formed by annulating the dithiole ring with other heterocyclic systems. Research has shown the synthesis of bis(dithiolo)pyrroles and bis(dithiolo)thiazines. nih.gov For example, 4-ethyl-5-thioxo-3H,4H,5H-bis( nih.govresearchgate.netdithiolo)[3,4-b:4',3'-e] nih.govacs.orgthiazin-3-one was obtained from the reaction of Hünig's base with disulfur (B1233692) dichloride, with the addition of an oxygen donor in the final step. nih.gov These fused systems extend the electronic conjugation and introduce additional heteroatoms, leading to novel molecular frameworks.

Impact of Structural Modifications on Chemical Reactivity and Stability

The introduction of substituents at the C4 and C5 positions of the 1,2-dithiol-3-one ring can significantly influence its chemical reactivity and stability through electronic and steric effects. libretexts.orglumenlearning.com

Electronic Effects: Substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). openstax.org

Electron-Donating Groups (e.g., alkyl, alkoxy, amino groups) increase the electron density of the dithiolone ring through inductive (+I) or resonance (+R) effects. lumenlearning.com This enhanced electron density can increase the nucleophilicity of the ring system but may also make it more susceptible to oxidative degradation.

Electron-Withdrawing Groups (e.g., nitro, cyano, carbonyl groups) decrease the electron density of the ring via inductive (-I) or resonance (-R) effects. libretexts.orgopenstax.org This makes the ring more electrophilic, particularly at the carbon atoms, and can enhance its stability towards oxidation. For instance, the synthesis of 5-substituted dithiolethiones from α-enolic dithioesters shows high tolerance for various EWGs on an aryl ring, suggesting these groups contribute to the stability of the final product. nih.gov

The stability of intermediates and the feasibility of certain reactions are also affected by substituents. As noted, 2-bromo- and 2-nitro-substituted dialkyl malonates are not suitable for the synthesis of the corresponding dithiolethiones, indicating that these strong EWGs may destabilize reaction intermediates under the specific synthetic conditions. researchgate.net

Steric Effects: Bulky substituents at the C4 or C5 positions can sterically hinder the approach of reagents to the ring. This can decrease reaction rates or influence the regioselectivity of reactions. For example, in reactions involving the carbonyl group at C3, a large substituent at C4 could impede nucleophilic attack.

Stereoisomerism in Chiral Analogues

When a substituent on the 1,2-dithiol-3-one ring introduces a stereocenter, the resulting analogue becomes chiral and can exist as a pair of enantiomers or as diastereomers. A stereocenter can be located at the C4 or C5 position if it is sp³-hybridized and bears four different groups, or it can be part of a substituent attached to the ring.

While specific examples of asymmetric synthesis targeting the 1,2-dithiol-3-one core are not extensively documented, established principles of stereoselective synthesis could be applied to produce enantiomerically enriched or pure chiral analogues. mdpi.com These strategies include:

Use of Chiral Starting Materials: The synthesis could begin with a precursor that is already enantiomerically pure. For example, a chiral substituted 3-oxoester could be used in the sulfuration reaction to build the dithiole ring, transferring the existing chirality to the final product.

Chiral Auxiliaries: A chiral auxiliary is a temporary chiral group that is attached to the substrate to direct the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed. wikipedia.org For instance, a chiral auxiliary could be incorporated into a precursor molecule to control the formation of a stereocenter at the C4 or C5 position during ring formation or subsequent functionalization.

Chiral Catalysis: The use of a chiral catalyst (e.g., a chiral metal complex or an organocatalyst) can guide a reaction to favor the formation of one stereoisomer over another. mdpi.com This approach could be applied to reactions that form or modify the dithiolone ring, potentially creating stereocenters with high enantiomeric excess.

The development of such stereoselective syntheses would be a significant advancement, enabling the investigation of the specific biological activities and material properties of individual stereoisomers of chiral 1,2-dithiol-3-one analogues.

Advanced Methodologies for the Analytical Characterization of 4 Methyl 3h 1,2 Dithiol 3 One

Chromatographic Techniques for Separation and Purity Assessment (e.g., HPLC, TLC)

Chromatographic methods are fundamental for separating 4-Methyl-3H-1,2-dithiol-3-one from impurities and related compounds, thereby allowing for accurate purity assessment.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for the separation and quantification of non-volatile and thermally sensitive compounds like this compound. Reverse-phase HPLC (RP-HPLC) is a commonly used mode for such analyses. For instance, a derivative, 4,5-Dichloro-3H-1,2-dithiol-3-one, can be effectively analyzed using a reverse-phase HPLC method with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric or formic acid. sielc.com The method is scalable and can be adapted for preparative separation to isolate impurities. sielc.com The purity of related dithiolethiones and their derivatives is often monitored by HPLC, which is also used to track the progress of chemical reactions. nih.govresearchgate.net

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and cost-effective technique for the qualitative analysis and purity checking of this compound and its derivatives. It is frequently used to monitor the progress of synthesis reactions. For example, in the synthesis of 3-(2-Aminophenyl)-4-methyl-1,3-thiazole-2(3H)-thione, TLC was used to confirm the complete disappearance of the starting material. mdpi.com Similarly, the synthesis of various 4,5-Dihydro-1H- mdpi.comvulcanchem.comdithiolo[3,4-c]quinoline-1-thione derivatives was monitored by TLC on silica (B1680970) gel plates, using eluents such as methanol (B129727) and chloroform. nih.gov

Table 1: Chromatographic Techniques for this compound and Related Compounds
TechniqueApplicationTypical Conditions/ObservationsReference
HPLCPurity assessment and preparative separation of 4,5-Dichloro-3H-1,2-dithiol-3-one.Reverse-phase column (e.g., Newcrom R1); Mobile phase: Acetonitrile/Water/Acid (e.g., Phosphoric acid or Formic acid for MS compatibility). sielc.com
TLCMonitoring reaction progress during synthesis of dithiole derivatives.Silica gel plates; Eluents: Methanol, Chloroform, and their mixtures; Visualization under UV light or with iodine vapor. nih.gov
TLCConfirmation of starting material consumption in synthesis.Used to monitor the reaction of thiazoline-2-thione with alkyl iodide. mdpi.com

Advanced hyphenated techniques for identification and quantification (e.g., GC-MS, LC-MS)

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are indispensable for the definitive identification and sensitive quantification of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a robust technique for analyzing volatile and thermally stable compounds. While direct analysis of this compound by GC-MS is possible, it is often identified as a component in complex mixtures, such as essential oils. For example, a related compound, 4,5-dimethyl-3H-1,2-dithiol-3-one, was identified in garlic oil extracts using GC-MS. researchgate.net The mass spectrum of 4-methyl-3H-1,2-dithiole-3-thione, a related thione, shows a molecular ion peak that is crucial for its identification. vulcanchem.com GC-MS analysis of various extracts often reveals a multitude of bioactive components, and the technique is valued for its high separation performance and ability to identify compounds based on their mass spectra. japsonline.comchula.ac.thmdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile and powerful technique for the analysis of a wide range of compounds, including those that are not amenable to GC-MS. It is particularly useful for the identification and quantification of this compound and its metabolites in biological matrices. For instance, a quantitative LC-MS method was developed for the analysis of aflatoxin B1, often studied in conjunction with dithiolethiones like Oltipraz (B1677276), a derivative of this compound. researchgate.net The structures of synthesized dithiole derivatives are routinely confirmed by LC-MS, providing retention time and mass-to-charge ratio (m/z) data. rsc.org High-resolution mass spectrometry coupled with HPLC (HPLC-HRMS) is also employed to confirm the structure of synthesized dithiole compounds. mdpi.com

Table 2: Hyphenated Techniques for the Analysis of Dithiole Compounds
TechniqueAnalyte/MatrixKey Findings/ParametersReference
GC-MSGarlic essential oilIdentified 4,5-dimethyl-3H-1,2-dithiol-3-one as a minor component. researchgate.net
GC-MS4-methyl-3H-1,2-dithiole-3-thioneMass spectrum exhibits a base peak at m/z 148, corresponding to the molecular ion. vulcanchem.com
LC-MSSynthesized furo[2,3-b]pyridine (B1315467) derivativesProvided retention time and m/z values for product confirmation. rsc.org
HPLC-HRMS-ESISynthesized dithiole derivativesConfirmed the structure of novel synthesized compounds. mdpi.com

Spectroscopic Methods for Quantitative Analysis (e.g., UV-Vis Spectroscopy)

UV-Vis spectroscopy is a valuable tool for the quantitative analysis of compounds containing chromophores, such as the dithiolone ring system.

The electronic absorption spectra of dithiole derivatives are characterized by specific absorption bands in the ultraviolet and visible regions. For example, the UV-Vis spectra of various 1,2-dithiole (B8566573) precursors exhibit distinct maxima. canterbury.ac.nz The position and intensity of these bands can be influenced by substituents on the dithiole ring and the solvent used for analysis. mdpi.com For instance, the UV-Vis spectra of some quinazolinone derivatives, which can be compared to dithiole systems, show multiple absorption bands in the 260-400 nm range. mdpi.com In a study of arsenic(III) complexes with dithiol ligands, the UV-Vis spectra displayed intense absorptions that were used for their characterization. mdpi.com

Table 3: UV-Vis Spectroscopic Data for Dithiole and Related Compounds
Compound TypeSolvent/ConditionsObserved λmax (nm)Reference
1,2-Dithiole precursorsNot specified333 and 446 canterbury.ac.nz
Quinazolinone derivativesDMSOca. 278, 325, 339, 360 mdpi.com
Arsenic(III) dithiolato complexesCH2Cl2331-336 (bromo species), 370-375 (iodo species) mdpi.com

NMR Spectroscopy for Structural Purity and Isomeric Ratios

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the unambiguous structural elucidation and determination of isomeric purity of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

¹H NMR: The proton NMR spectrum of a dithiole derivative provides information on the number of different types of protons and their neighboring atoms. For example, in the ¹H NMR spectrum of a related toluene-3,4-dithiol (B1216458) arsenic(III) complex, distinct signals were observed for the aromatic protons and the methyl group protons. mdpi.com The chemical shifts (δ) and coupling constants (J) are characteristic of the molecular structure.

¹³C NMR: The carbon-13 NMR spectrum reveals the different carbon environments within the molecule. For 4-phenyl-1,2-dithiol-3-one, the chemical shift difference between C-4 and C-5 is a key characteristic. cdnsciencepub.com The ¹³C NMR spectra of various dithiole derivatives have been extensively studied to understand the electronic effects of different substituents on the dithiole ring. mdpi.comcdnsciencepub.com The carbonyl carbon (C=O) of the dithiol-3-one ring typically appears at a characteristic downfield chemical shift.

NMR is also crucial for determining the ratio of isomers when a reaction produces a mixture of products. The integration of the signals corresponding to each isomer in the ¹H NMR spectrum allows for their quantitative determination.

Table 4: Representative NMR Data for Dithiole-related Structures
CompoundNucleusSolventCharacteristic Chemical Shifts (δ, ppm)Reference
5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one)¹³CDMSO-d₆183.2 (C=O) mdpi.com
4-Phenyl-l,2-dithiol-3-one¹³CCDCl₃Chemical shift difference (Δδ) between C-4 and C-5 is 18.3 ppm. cdnsciencepub.com
Bromo-(toluene-3,4-dithiolato-S,S')-arsenic(III)¹HCDCl₃7.48 (d), 7.42 (s), 7.05 (d) for Ar-H; 2.37 (s) for CH₃. mdpi.com
Bromo-(toluene-3,4-dithiolato-S,S')-arsenic(III)¹³CCDCl₃140.07, 136.60, 136.57, 127.38, 127.32, 126.60 for Ar-C; 20.77 for CH₃. mdpi.com

Environmental and Industrial Research Aspects of 4 Methyl 3h 1,2 Dithiol 3 One

Role in Chemical Synthesis and as a Chemical Intermediate

The 1,2-dithiole (B8566573) ring system is known for its rich chemistry, making its derivatives valuable as chemical intermediates. nih.gov While the primary focus of extensive reviews has often been on the closely related 3H-1,2-dithiole-3-thione derivatives, the reactivity of the core heterocyclic structure provides insight into the potential of 4-Methyl-3H-1,2-dithiol-3-one as a synthetic building block. The thione analogues undergo several typical reactions that highlight their versatility. nih.gov

These reactions demonstrate the utility of the 1,2-dithiole core in constructing more complex molecules and other heterocyclic systems. For instance, the ability to undergo cycloaddition reactions allows for the formation of new ring structures, while transformations of the exocyclic group (in this case, a ketone, though much literature focuses on the thione) and recyclization reactions open pathways to diverse chemical entities. nih.gov The development of efficient synthetic protocols for creating benzodithiole derivatives, which share the 1,2-dithiole core, further underscores the importance of this structural motif in synthetic chemistry. acs.orgnih.gov

Table 1: Key Reaction Types of the 3H-1,2-dithiole-3-thione Core This table summarizes the reactivity of the closely related thione analogues, indicating the potential synthetic utility of the 1,2-dithiole ring system.

Reaction TypeDescriptionPotential OutcomeReference
1,3-Dipolar Cycloaddition The dithiole ring reacts with alkynes, isonitriles, or nitrilimines.Formation of new, larger heterocyclic structures. nih.gov
Thione Group Transformation The exocyclic sulfur atom can be replaced or modified.Conversion to ketones, imines, or alkylidene derivatives. nih.gov
Recyclization The ring can rearrange to form other heterocycles.Synthesis of different classes of sulfur-containing compounds. nih.gov
S-S Bond Insertion Various chemical fragments can be inserted into the disulfide bond.Expansion and functionalization of the heterocyclic ring. nih.gov
Knoevenagel Condensation Reaction with active methylene (B1212753) compounds.Formation of 3-alkylidene-3H-1,2-dithioles. nih.gov

Potential in Material Science and Catalysis (non-biological)

Specific research detailing the application of this compound in the fields of material science or non-biological catalysis is not extensively documented in current literature. The development of novel materials often leverages unique electronic or structural properties of molecular components. While related sulfur-containing heterocycles, such as certain 1,3-dithiole derivatives, have been investigated for their roles in organic molecular conductors, similar studies focusing on this compound are not apparent. researchgate.netresearchgate.net

Agrochemical Research Applications (e.g., as an insecticide or fungicide component, without product-specific details)

While direct and extensive research into the specific fungicidal or insecticidal properties of this compound is limited, the broader class of sulfur and nitrogen-containing heterocyclic compounds is a subject of significant interest in agrochemical research. nih.gov Numerous studies have explored the biological activities of various heterocyclic scaffolds, seeking new lead compounds for pesticides.

Table 2: Examples of Related Heterocyclic Cores in Agrochemical Research

Heterocyclic CoreResearched Agrochemical ApplicationReference(s)
1,2,3-Dithiazole Antifungal, Herbicidal researchgate.netnih.govmdpi.com
1,3,4-Oxadiazole Insecticidal, Fungicidal, Herbicidal nih.govscispace.com
1,2,3-Thiadiazole Fungicidal, Antiviral mdpi.comnih.govresearchgate.net
1,2,4-Oxadiazole Insecticidal, Herbicidal, Nematicidal researchgate.net

Future Research Directions and Unaddressed Questions

Exploration of Novel Synthetic Pathways and Sustainable Synthesis

The development of efficient and environmentally benign synthetic methods for 4-Methyl-3H-1,2-dithiol-3-one and related dithiolethiones is a primary objective. researchgate.net Current syntheses often involve harsh reaction conditions, low yields, and the use of hazardous reagents. researchgate.net Future research should prioritize the exploration of novel synthetic strategies that are not only efficient but also adhere to the principles of green chemistry. tubitak.gov.trnih.gov

Key areas for investigation include:

Catalytic Systems: The development of novel catalysts could enable milder reaction conditions and improve selectivity. For instance, the use of a 2-mercaptobenzothiazole/ZnO mixture has been shown to be essential for the synthesis of certain dithiolethiones from dialkyl malonates. mdpi.com

One-Pot Procedures: Designing one-pot syntheses from readily available starting materials can significantly improve efficiency and reduce waste. mdpi.com An example is the synthesis of 4-fluoro-5-perfluoroalkyl-3H-1,2-dithiole-3-thiones from ketene (B1206846) dithioacetals. mdpi.com

Alternative Sulfurating Agents: Investigating alternatives to traditional sulfurating agents like phosphorus pentasulfide and Lawesson's reagent is crucial. mdpi.com Disulfur (B1233692) dichloride has shown promise as a versatile reagent for the cyclization of various organic molecules into sulfur-containing heterocycles. mdpi.com

Solvent-Free and Chemodivergent Strategies: Exploring solvent-free reaction conditions and solvent-dependent chemodivergent strategies can lead to more sustainable and selective syntheses. mdpi.comvulcanchem.com

A recent review highlights several general methods for synthesizing 3H-1,2-dithiole-3-thiones, including the sulfuration of 3-oxoesters, iso-propenyl derivatives, and α-enolic dithioesters. researchgate.net However, these methods still present limitations such as drastic conditions and low atom economy. researchgate.net Therefore, a significant focus for future work is the development of more efficient and reliable synthetic protocols. researchgate.net

Deeper Mechanistic Understanding of Chemical Transformations

A thorough understanding of the reaction mechanisms governing the synthesis and transformations of this compound is essential for optimizing existing methods and designing new ones. While the general pathways for many reactions are known, the intricate details of intermediate steps and transition states often remain elusive.

Future research should employ a combination of experimental and computational techniques to elucidate these mechanisms. For example, Density Functional Theory (DFT) calculations have been used to understand the mechanism of dithiolo[3,4-b]pyridine formation, revealing that the rate-limiting step is a cyclization process. researchgate.net Such computational studies can provide valuable insights into reaction energetics and pathways. researchgate.netmdpi.com

Key mechanistic questions to be addressed include:

The precise role of catalysts in promoting cyclization and other transformations.

The nature of reactive intermediates in various synthetic routes.

The factors controlling regioselectivity and stereoselectivity in derivatization reactions.

The mechanisms of photochemical and thermal reactions of dithiolethiones. researchgate.net

Development of Advanced Analytical Techniques for Trace Analysis

The ability to detect and quantify trace levels of this compound and its metabolites is critical for various applications. While standard analytical techniques like mass spectrometry are used, there is a need for more sensitive and selective methods for trace analysis in complex matrices. vulcanchem.comnist.gov

Future research in this area should focus on:

Hyphenated Chromatographic Techniques: Developing and optimizing methods based on liquid chromatography or gas chromatography coupled with advanced mass spectrometry detectors (e.g., tandem MS, high-resolution MS).

Novel Sample Preparation Methods: Creating efficient extraction and preconcentration techniques to isolate and enrich the analyte from complex samples. This could involve solid-phase extraction (SPE) or other microextraction techniques.

Biosensors and Nanosensors: Exploring the potential of biosensors and nanosensors for rapid and on-site detection of this compound.

The development of such advanced analytical methods will be crucial for pharmacokinetic studies, environmental monitoring, and quality control in various industries.

Predictive Modeling and Computational Design of New Dithiole Derivatives

Computational chemistry and molecular modeling are powerful tools for the rational design of new dithiole derivatives with desired properties. mdpi.comacs.orgtandfonline.comacs.org By using techniques like Quantitative Structure-Activity Relationship (QSAR) modeling and DFT calculations, researchers can predict the properties and activities of virtual compounds before their synthesis, saving time and resources. bioinfopublication.orgresearchgate.net

Future computational efforts should aim to:

Develop Robust QSAR Models: Build and validate QSAR models that can accurately predict the biological activities and physicochemical properties of new dithiole derivatives. bioinfopublication.orgresearchgate.net

Perform Virtual Screening: Utilize molecular docking and other virtual screening techniques to identify promising lead compounds from large chemical libraries. mdpi.com

Guide Synthetic Efforts: Use computational insights to prioritize the synthesis of the most promising candidates and to design more efficient synthetic routes. mdpi.com

Elucidate Structure-Activity Relationships: Systematically study how modifications to the dithiole scaffold affect its properties to establish clear structure-activity relationships. nih.govnih.gov

These computational approaches will accelerate the discovery of new dithiole derivatives with enhanced performance for a variety of applications.

Role of this compound as a Fundamental Chemical Scaffold for Broader Applications

The unique chemical structure of this compound makes it a valuable scaffold for the synthesis of a wide range of novel compounds and materials. smolecule.commdpi.com Its reactive sites allow for various chemical modifications, leading to derivatives with diverse properties.

Future research should explore the potential of this scaffold in areas such as:

Materials Science: The dithiolethione core is known for its interesting electronic properties and has been used in the development of conductive materials. mdpi.com Further research could lead to the creation of novel organic semiconductors, conductors, and materials with unique optical properties. smolecule.com

Coordination Chemistry: The sulfur atoms in the dithiole ring can act as ligands, forming complexes with metal ions. These coordination compounds could have applications in catalysis, sensing, or as new materials. smolecule.com

Heterocyclic Chemistry: The dithiole ring can be used as a starting material for the synthesis of other complex heterocyclic systems through ring-transformation reactions, such as 1,3-dipolar cycloadditions. researchgate.netmdpi.com

By systematically exploring the derivatization of the this compound scaffold, researchers can unlock a vast chemical space with the potential for discovering new molecules with valuable properties.

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